molecular formula C9H9N3S B13554407 [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine

[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine

Cat. No.: B13554407
M. Wt: 191.26 g/mol
InChI Key: DUVGAQQKRHOBEX-UHFFFAOYSA-N
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Description

[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine: is a heterocyclic compound with a molecular formula of C9H9N3S . This compound features a pyrimidine ring substituted with a thiophene ring at the 6-position and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine typically involves the condensation of thiophene-2-carboxaldehyde with appropriate pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, organometallic compounds

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various functionalized pyrimidine derivatives

Scientific Research Applications

Chemistry: In chemistry, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies, particularly in the development of anti-inflammatory and antioxidant agents. Its derivatives have been evaluated for their ability to inhibit specific enzymes and pathways involved in inflammation and oxidative stress .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anti-fibrotic and anti-tumor activities. These compounds have shown promise in preclinical studies for the treatment of various diseases, including cancer and fibrosis .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystal films and polymers. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Comparison with Similar Compounds

  • [6-(Pyridin-2-yl)pyrimidin-4-yl]methanamine
  • [6-(Furan-2-yl)pyrimidin-4-yl]methanamine
  • [6-(Benzothiophen-2-yl)pyrimidin-4-yl]methanamine

Comparison: Compared to similar compounds, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine exhibits unique electronic and steric properties due to the presence of the thiophene ring. This makes it more versatile in chemical reactions and enhances its potential for various applications. Its derivatives have shown superior biological activities, such as higher anti-inflammatory and antioxidant effects, compared to those of similar compounds .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(6-thiophen-2-ylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C9H9N3S/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9/h1-4,6H,5,10H2

InChI Key

DUVGAQQKRHOBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=NC(=C2)CN

Origin of Product

United States

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